2,3-Difluorotoluene

説明

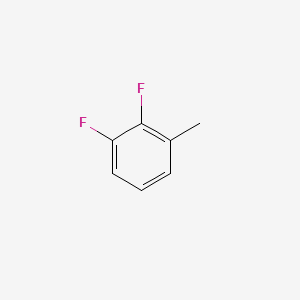

Structure

3D Structure

特性

IUPAC Name |

1,2-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEHIDGAPGVZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378948 | |

| Record name | 2,3-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3828-49-7 | |

| Record name | 1,2-Difluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3828-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Difluorotoluene and Its Derivatives

Regioselective Fluorination Strategies in Aromatic Systems

Achieving regioselectivity—the control of where the fluorine atoms are placed on the toluene (B28343) ring—is a paramount challenge in the synthesis of 2,3-difluorotoluene. Modern synthetic chemistry has developed several powerful approaches to address this, primarily through nucleophilic and electrophilic fluorination reactions, often facilitated by transition-metal catalysts.

Nucleophilic fluorination involves the reaction of a fluoride (B91410) ion source with an aromatic ring that has been rendered electrophilic, typically by the presence of a good leaving group. In the context of synthesizing fluorinated aromatics, this often involves a substitution reaction on a pre-functionalized ring. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can accelerate these reactions. masterorganicchemistry.com

One strategy involves the use of hypervalent iodine reagents. For instance, an air and moisture-stable fluoroiodane can be prepared through nucleophilic fluorination of a hydroxyiodane. researchgate.net This fluoroiodane can then act as an electrophilic fluorinating agent for certain substrates. researchgate.net While not a direct nucleophilic aromatic substitution for fluoride, it demonstrates the utility of nucleophilic fluoride in preparing key fluorinating reagents.

Hydrogen bonding catalysis has also been explored to control the regioselectivity of nucleophilic fluorination. nih.gov By using a hydrogen bond donor catalyst, the electronic environment of the fluoride ion can be tuned, influencing where it attacks a dissymmetric substrate. nih.gov

For the synthesis of difluorotoluene derivatives, nucleophilic aromatic substitution (SNAr) is a viable pathway. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can undergo SNAr reactions where the fluorine atom is displaced by various nucleophiles. researchgate.net While this example illustrates the principle on a different fluorinated benzene (B151609) derivative, similar logic can be applied to appropriately activated toluene precursors.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions This table is illustrative of the SNAr concept and does not directly show the synthesis of this compound.

| Starting Material | Nucleophile | Product | Reference |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Ethanol | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | researchgate.net |

Electrophilic fluorination introduces a fluorine atom that behaves as an electrophile ("F+"), reacting with an electron-rich aromatic ring. beilstein-journals.org However, the direct electrophilic fluorination of arenes is challenging due to the high reactivity of common electrophilic fluorine sources. chinesechemsoc.org Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool to overcome these limitations. chinesechemsoc.orgspringernature.com

Palladium-catalyzed C-H fluorination enables the direct conversion of a carbon-hydrogen bond on the aromatic ring to a carbon-fluorine bond. springernature.com These reactions often employ electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). chinesechemsoc.org The palladium catalyst can facilitate fluorination of arenes that are otherwise unreactive towards these reagents alone. springernature.com The mechanism can involve a high-valent palladium(IV)-fluoride intermediate that is capable of fluorinating the arene. springernature.com

Recent advancements have led to the development of palladium catalysts that can fluorinate a broad range of arenes, including those with drug-like complexity. springernature.com These methods offer a direct route to aryl fluorides from simple hydrocarbon precursors. ucla.edu

The fluorination of unactivated C-H bonds is a significant challenge in organic synthesis. rsc.org Transition-metal catalysis has been instrumental in developing solutions for this problem. rsc.orgresearchgate.net Palladium, copper, and iron are among the metals that have been successfully employed to catalyze the fluorination of unactivated C(sp³) and C(sp²) C-H bonds. beilstein-journals.orgbeilstein-journals.org

Palladium catalysis, in particular, has been extensively studied for C-H activation and fluorination. beilstein-journals.orgnih.gov By using directing groups, specific C-H bonds can be selectively targeted for fluorination. beilstein-journals.org For instance, palladium-catalyzed methods have been developed for the fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids and in benzaldehyde (B42025) substrates using transient directing groups. beilstein-journals.org

Copper-catalyzed methods have also been developed for the fluorination of benzoic acid and benzylamine (B48309) derivatives, again utilizing a directing group strategy to achieve selectivity. beilstein-journals.org These reactions often use a copper(I) catalyst and a fluoride source like silver fluoride (AgF). beilstein-journals.org

Table 2: Examples of Transition-Metal-Catalyzed Fluorination This table provides examples of the broader strategy and may not be specific to this compound.

| Catalyst System | Substrate Type | Fluorinating Agent | Directing Group | Reference |

| Palladium(II) | Carboxylic Acids | NFSI | 8-aminoquinoline | beilstein-journals.org |

| Palladium(II) | Benzaldehydes | NFSI | Chiral α-amino amide | beilstein-journals.org |

| Copper(I) | Benzoic Acid Derivatives | AgF | Aminoquinoline | beilstein-journals.org |

| Palladium(II)/BrettPhos | Aryl Bromides | AgF | None | rsc.org |

Precursor-Based Synthesis of this compound

An alternative to direct fluorination of a toluene scaffold is to construct the this compound molecule from smaller, pre-fluorinated building blocks. This approach often involves cycloaddition reactions followed by aromatization.

A notable example of precursor-based synthesis involves the reaction of chlorotrifluoroethylene (B8367) with substituted butadienes. researchgate.netresearchgate.net A two-step regioselective synthesis has been reported where the gas-phase copyrolysis of chlorotrifluoroethylene with penta-1,3-diene or isoprene (B109036) at high temperatures (440–480°C) yields 4-chloro-4,5,5-trifluorocyclohex-1-ene derivatives. researchgate.netresearchgate.net

These cycloadducts are then treated with a base, such as aqueous potassium hydroxide (B78521) (KOH) under phase-transfer catalysis conditions. researchgate.netresearchgate.net This treatment selectively eliminates hydrogen chloride and hydrogen fluoride, leading to aromatization and the formation of this compound or 3,4-difluorotoluene (B1333485), depending on the starting butadiene. researchgate.netresearchgate.net This method leverages the Diels-Alder reaction, a powerful tool for constructing cyclic systems, to assemble the fluorinated aromatic ring. researchgate.netacs.org

The conversion of an aldehyde group to a difluoromethyl group (CHF₂) is a common strategy for introducing this moiety into aromatic systems. rsc.orgumich.edu This transformation is typically achieved through deoxyfluorination. rsc.orgumich.edu

Several reagents have been developed for the deoxyfluorination of aldehydes. rsc.org While traditional reagents like diethylaminosulfur trifluoride (DAST) are effective, they have limitations regarding safety and scalability. rsc.org More recent methods utilize combinations of reagents such as anhydrous tetramethylammonium (B1211777) fluoride (NMe4F) with sulfuryl fluoride (SO₂F₂) or perfluorobutanesulfonyl fluoride (PBSF). umich.edu These methods can convert a variety of (hetero)aryl aldehydes into the corresponding difluoromethyl compounds under mild conditions. umich.edu

For example, the reaction of an appropriate toluenecarbaldehyde precursor with such reagents would yield a difluorotoluene derivative. The reaction of aromatic aldehydes with p-trifluoromethylphenyl(difluoro)-λ³-bromane can also produce aryl difluoromethyl ethers. acs.orgacs.org

Table 3: Reagents for Deoxyfluorination of Aldehydes

| Reagent System | Aldehyde Type | Product Type | Reference |

| NMe₄F / SO₂F₂ | (Hetero)aryl | (Hetero)aryl difluoromethyl | umich.edu |

| NMe₄F / PBSF | (Hetero)aryl | (Hetero)aryl difluoromethyl | umich.edu |

| NMe₄F / Tf₂O | (Hetero)aryl | (Hetero)aryl difluoromethyl | umich.edu |

| p-Trifluoromethylphenyl(difluoro)-λ³-bromane | Aromatic | Aryl difluoromethyl ether | acs.orgacs.org |

Nitration of Fluorinated Toluene Precursors

The nitration of fluorinated toluene precursors is a key method for introducing a nitro group onto the aromatic ring, which can then be further transformed into other functional groups. The reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. google.comchembk.com

For instance, this compound can be nitrated to produce various isomers of 2,3-difluoro-nitrotoluene. The regioselectivity of the reaction is influenced by the directing effects of the fluorine atoms and the methyl group. One common product is 2,3-difluoro-6-nitrotoluene. chemicalbook.com Similarly, the nitration of 3,5-difluorotoluene (B38592) can yield 3,5-difluoro-2,4,6-trinitrotoluene (DFTNT) in a single step at elevated temperatures. researchgate.net

The synthesis of 2-fluoro-3-nitrotoluene (B1317587) can be achieved by nitrating o-fluorotoluene. This process typically yields a mixture of isomers, including 2-fluoro-5-nitrotoluene (B1294961) and 2-fluoro-3-nitrotoluene, which then require separation. google.com An alternative route involves the nitration of o-methylphenol to 2-methyl-6-nitrophenol, followed by chlorination and then fluorination to obtain 2-fluoro-3-nitrotoluene. wipo.int

Research has also explored the nitration of other difluorotoluene isomers. For example, 2,6-difluoro-3-nitrotoluene is a known intermediate in organic synthesis. fishersci.be The nitration of 1-chloro-2,3-difluorobenzene, obtained from the copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene followed by halogenation and dehydrohalogenation, can lead to 2-chloro-3,4-difluoronitrobenzene. researchgate.netresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to minimize environmental impact and improve safety.

A key aspect of green synthesis is the development of milder and more efficient fluorination methods. Traditional fluorinating agents can be hazardous, but newer reagents have been developed that are more stable and easier to handle. rsc.orgbeilstein-journals.org Electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts, have become popular due to their stability and selectivity. rsc.orgalfa-chemistry.comwikipedia.org These reagents can be used under milder conditions, often at room temperature, reducing energy consumption. rsc.orgbeilstein-journals.org

For example, a method for preparing 2,3-difluorophenylacetic acid from this compound involves photohalogenation followed by carbonylation. google.comguidechem.com This process is described as a green route due to its mild reaction conditions, high yield, and reduced pollution. google.comguidechem.com Another approach involves the gas-phase copyrolysis of chlorotrifluoroethylene with dienes to produce chlorotrifluorocyclohexenes, which are then converted to difluorotoluenes. researchgate.netscholarsportal.info

The cost of fluorine sources is a significant factor in the industrial production of fluorinated compounds. Research has focused on utilizing more economical fluoride sources. Inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective options. alfa-chemistry.com While they can be highly basic, their use in combination with phase-transfer catalysts can improve their effectiveness under milder conditions. alfa-chemistry.com

The development of reagents like PyFluor, a low-cost and thermally stable deoxyfluorination reagent, and PhenoFluor for the one-step fluorination of phenols, represents progress in this area. chinesechemsoc.org Additionally, the electrochemical carboxylation of α,α-difluorotoluene derivatives using carbon dioxide as a C1 source is an environmentally friendly approach. researchgate.net

Synthetic Routes to Functionalized this compound Derivatives

The functionalization of the this compound core is essential for creating a diverse range of molecules with specific properties.

Bromination of difluorotoluenes is a common method for introducing bromine atoms, which can serve as handles for further synthetic transformations. The regioselectivity of bromination is influenced by the directing effects of the existing fluorine and methyl substituents.

For example, the bromination of 2,6-difluorotoluene (B1296929) can selectively introduce bromine atoms at the 2 and 6 positions to yield 2,6-dibromo-3,5-difluorotoluene (B1447424). This reaction can be carried out using hydrobromic acid and hydrogen peroxide under light to promote radical bromination. Another method involves using Br₂ with a Lewis acid catalyst like Fe or AlBr₃ at controlled temperatures.

The bromination of this compound can be achieved through directed ortho-metalation, where lithiation followed by quenching with a bromine source like Br₂ or N-bromosuccinimide (NBS) introduces bromine. Electrochemical methods have also been developed for the regioselective bromination of toluenes. cecri.res.in

Halogenated derivatives of this compound are versatile substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The bromine atoms in compounds like 2,6-dibromo-3,5-difluorotoluene can be replaced by various nucleophiles.

Common nucleophiles include amines, thiols, and alkoxides. savemyexams.com For instance, reacting a bromo-derivative with sodium methoxide (B1231860) can yield a methoxy (B1213986) derivative. These substitution reactions are fundamental in building more complex molecules for applications in pharmaceuticals and materials science. cymitquimica.com

An example of a nucleophilic substitution reaction is the synthesis of 2,3-difluoro-6-nitrophenol (B104600) from 2,3,4-trifluoronitrobenzene by reaction with an aqueous solution of an alkali metal or alkaline earth metal hydroxide. google.com

Oxidation and Reduction Transformations

The strategic functionalization of the methyl group and the aromatic ring of this compound and its derivatives through oxidation and reduction reactions provides access to a variety of valuable intermediates, including aldehydes, carboxylic acids, and alcohols. These transformations are fundamental in expanding the utility of this compound as a building block in medicinal chemistry and materials science.

Oxidation Reactions

The methyl group of fluorinated toluenes is susceptible to oxidation to form corresponding benzaldehydes and benzoic acids. The choice of oxidizing agent and reaction conditions dictates the extent of the oxidation.

A common and effective method for the oxidation of alkylbenzenes to carboxylic acids is the use of potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This strong oxidizing agent typically requires heating in an aqueous solution, which can be neutral, acidic, or basic. For instance, the oxidation of 2,6-dibromo-3,5-difluorotoluene to 3,5-dibromo-2,6-difluorobenzoic acid is achieved by treatment with KMnO₄ in acidic conditions. Similarly, it is anticipated that this compound can be oxidized to 2,3-difluorobenzoic acid using KMnO₄. cn-alchemist.com

The oxidation can also be stopped at the aldehyde stage under controlled conditions. For example, a continuous process for the oxidation of this compound to 2,3-difluorobenzaldehyde (B42452) has been developed using a tubular reactor. This method employs a metal complex catalyst and a carboxylic acid solvent. More general laboratory procedures for the oxidation of substituted benzaldehydes to their corresponding benzoic acids often utilize reagents like potassium permanganate or chromium trioxide. smolecule.com

Table 1: Examples of Oxidation Reactions of Fluorinated Toluene Derivatives

| Substrate | Reagent(s) | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 2,6-Dibromo-3,5-difluorotoluene | KMnO₄ / Acid | 3,5-Dibromo-2,6-difluorobenzoic acid | Not Specified | |

| 2-Amino-3,4-difluorobenzaldehyde (B1381490) | KMnO₄ or CrO₃ | 2-Amino-3,4-difluorobenzoic acid | Not Specified | smolecule.com |

| 2,4-Dinitrotoluene | H₂O₂, MnO₂, H₂O | 2,4-Dinitrobenzoic acid (intermediate to 2,4-difluorobenzoic acid) | Not Specified | google.com |

Reduction Reactions

Reduction reactions are employed to convert carbonyl functionalities in derivatives of this compound into alcohols or to achieve dehalogenation.

The reduction of benzaldehydes to benzyl (B1604629) alcohols is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. For example, 2-amino-3,4-difluorobenzaldehyde can be reduced to 2-amino-3,4-difluorobenzyl alcohol using NaBH₄ or the more powerful reducing agent, lithium aluminum hydride (LiAlH₄). smolecule.com A general and efficient procedure for the reduction of aldehydes to their corresponding alcohols involves sonication of a mixture of the aldehyde and sodium borohydride, sometimes in the presence of a minimal amount of a solvent like ethanol. ugm.ac.id The reduction of 3,5-difluorobenzaldehyde (B1330607) to 3,5-difluorobenzyl alcohol has been accomplished using sodium borohydride in a mixture of dichloromethane (B109758) and water. quickcompany.in

Carboxylic acid derivatives, such as esters, can also be reduced to alcohols. For this transformation, a stronger reducing agent like LiAlH₄ is typically required. An example is the reduction of methyl 2,6-difluorobenzoate (B1233279) to 2,6-difluorobenzyl alcohol using LiAlH₄ in tetrahydrofuran (B95107) (THF). chemicalbook.com

Furthermore, reduction can be utilized for the dehalogenation of halo-substituted derivatives. Catalytic hydrogenation is a common method for this transformation. For instance, the bromine atoms in 2,6-dibromo-3,5-difluorotoluene can be removed by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst to yield 2,6-difluorotoluene.

Table 2: Examples of Reduction Reactions of Fluorinated Toluene Derivatives

| Substrate | Reagent(s) | Solvent(s) | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 2-Amino-3,4-difluorobenzaldehyde | NaBH₄ or LiAlH₄ | Not Specified | 2-Amino-3,4-difluorobenzyl alcohol | Not Specified | smolecule.com |

| 3,5-Difluorobenzaldehyde | NaBH₄ | Dichloromethane / Water | 3,5-Difluorobenzyl alcohol | Not Specified | quickcompany.in |

| Aldehydes (general) | NaBH₄ / Ultrasound | None or Ethanol | Corresponding Alcohols | High | ugm.ac.id |

| Methyl 2,6-difluorobenzoate | LiAlH₄ | THF | 2,6-Difluorobenzyl alcohol | Not Specified | chemicalbook.com |

| 2,6-Dibromo-3,5-difluorotoluene | H₂ / Pd/C | Not Specified | 2,6-Difluorotoluene | Not Specified |

Spectroscopic Investigations and Structural Elucidation of 2,3 Difluorotoluene

Rotational Spectroscopy and Molecular Structure Determination

Rotational spectroscopy, which measures the transitions between quantized rotational states of molecules in the gas phase, is a powerful tool for determining molecular structure with high accuracy. wikipedia.org For 2,3-Difluorotoluene, these investigations have provided definitive data on its geometric parameters and the dynamics of its methyl group.

The rotational spectrum of this compound has been investigated using Pulsed Supersonic Jet Fourier Transform Microwave (FTMW) spectroscopy. researchgate.net This high-resolution technique is ideal for studying molecules in a nearly collision-free environment. ualberta.ca In this method, a gaseous mixture containing the sample is expanded into a vacuum chamber, causing the molecules to cool to very low rotational and vibrational temperatures, on the order of a few Kelvin. ualberta.ca This cooling process simplifies the resulting spectrum by reducing the population of excited states.

The cooled molecules are then subjected to a short, coherent pulse of microwave radiation, which aligns the molecular dipoles and creates a macroscopic polarization. After the pulse, this polarization decays, emitting a faint microwave signal known as the free induction decay (FID). This time-domain signal is recorded and then converted into a frequency-domain spectrum via a Fourier transform, revealing the rotational transition frequencies with high precision. ualberta.ca

Analysis of the FTMW spectrum of this compound has led to the precise determination of its ground-state rotational parameters. researchgate.net These include the rotational constants (A, B, and C), which are inversely proportional to the molecule's principal moments of inertia. From these constants, the precise molecular geometry, including bond lengths and angles, can be derived. wikipedia.org

Additionally, all quartic centrifugal distortion constants were determined with high accuracy. researchgate.net As a molecule rotates, centrifugal forces cause its bonds to stretch slightly, which alters the moments of inertia and shifts the energy levels from those of a hypothetical rigid rotor. libretexts.orgox.ac.uk Centrifugal distortion constants (such as DJ, DJK, and DK) are calculated to correct for this non-rigidity, ensuring a more accurate structural determination. fiu.eduosu.edu

| Parameter Type | Constants | Information Derived |

|---|---|---|

| Rotational Constants | A, B, C | Principal moments of inertia, leading to the determination of the molecule's three-dimensional structure. |

| Quartic Centrifugal Distortion Constants | DJ, DJK, DK, etc. | Corrections for the non-rigid nature of the molecule, accounting for bond stretching during rotation. researchgate.net |

A key feature of the this compound spectrum is the presence of tunneling splitting in the rotational transitions. This splitting arises from the internal rotation, or torsion, of the methyl (-CH₃) group around the bond connecting it to the aromatic ring. researchgate.net This internal motion is not entirely free but is hindered by a potential energy barrier.

This barrier is primarily described by a three-fold (V₃) potential, which reflects the three equivalent positions of the hydrogen atoms in the methyl group. In some highly symmetric molecules, a six-fold (V₆) potential term may also be significant. nih.gov For this compound, the analysis of the observed tunneling splittings in the ground torsional state allowed for the unambiguous determination of the V₃ potential barrier hindering the internal rotation of the methyl top. The value was determined to be 2518.70(15) J/mol. researchgate.net

| Compound | Potential Barrier Term | Value (J/mol) | Reference |

|---|---|---|---|

| This compound | V₃ | 2518.70(15) | researchgate.net |

The magnitude of the potential barrier to methyl rotation is highly sensitive to the number and position of substituents on the aromatic ring. The substitution of hydrogen with fluorine atoms alters the electronic environment and steric landscape of the molecule, thereby influencing the torsional potential.

The V₃ barrier in this compound (2518.70 J/mol) is significantly different from that of other difluorotoluene isomers. For example, the V₃ barrier in 3,4-difluorotoluene (B1333485) is much lower, at 406.280(37) J/mol. researchgate.netresearchgate.net In contrast, for highly symmetric isomers like 2,6-difluorotoluene (B1296929) and 3,5-difluorotoluene (B38592), the V₃ term is zero by symmetry, and the internal rotation is governed by a much smaller V₆ potential barrier. researchgate.netnih.gov These variations highlight the profound impact of the fluorine atoms' positions on the electronic distribution within the benzene (B151609) ring and the steric interactions with the rotating methyl group. mdpi.comresearchgate.net

Analysis of Internal Methyl Rotation and Potential Barriers (V3 and V6 terms)

Vibrational Spectroscopy

Vibrational spectroscopy probes the transitions between quantized vibrational energy levels within a molecule. It is a fundamental technique used to identify functional groups and obtain a unique "fingerprint" of a compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a standard method for analyzing the vibrational modes of molecules. mdpi.com The FT-IR spectrum of this compound has been recorded and is included in comprehensive spectral databases, such as the Aldrich Collection of FT-IR Spectra. thermofisher.com The spectrum displays absorption bands corresponding to the various vibrational motions of the molecule, including C-H stretching of the methyl group and the aromatic ring, C-C ring stretching, and C-F stretching and bending modes. Analysis of these characteristic frequencies provides confirmation of the molecular structure and functional groups present.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful technique for investigating the vibrational modes of molecules. By utilizing a near-infrared (NIR) laser for excitation, FT-Raman spectroscopy effectively minimizes fluorescence, which can often obscure the weaker Raman scattering signals in studies of aromatic compounds. While specific FT-Raman experimental data for this compound is not extensively detailed in the literature, the principles of the technique and data from related fluorinated toluene (B28343) derivatives allow for a detailed projection of its expected spectral features.

The FT-Raman spectrum of this compound is expected to be dominated by vibrations of the benzene ring, the methyl group, and the carbon-fluorine bonds. Key vibrational modes that would be prominent include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Methyl C-H stretching: Expected to appear in the 2900-3000 cm⁻¹ range.

Ring C-C stretching: A series of bands between 1400 cm⁻¹ and 1650 cm⁻¹ are characteristic of the aromatic ring.

In-plane C-H bending: These modes are generally found between 1000 cm⁻¹ and 1300 cm⁻¹.

C-F stretching: Strong vibrations involving the fluorine substituents are anticipated in the 1100-1300 cm⁻¹ region.

Ring deformation modes: These vibrations, which involve the puckering and bending of the benzene ring, occur at lower frequencies, typically below 1000 cm⁻¹.

Computational studies, such as those employing Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to provide a more definitive assignment of the observed Raman bands. biophysics.org These theoretical calculations can predict the frequencies and intensities of the Raman active modes, aiding in the interpretation of the experimental spectrum.

Vibrational Frequencies and Mode Assignments

In a study of the 2,3-difluorobenzyl radical, several fundamental vibrational modes were identified from its vibronic emission spectrum. idpublications.org The shift of the observed vibronic bands from the origin band corresponds to the vibrational mode frequencies in the ground electronic state. idpublications.org These frequencies provide a strong basis for understanding the vibrational characteristics of the parent molecule.

Key vibrational mode assignments for the 2,3-difluorobenzyl radical, which are expected to be similar to the parent this compound, are presented below:

| Observed Frequency (cm⁻¹) | Assignment | Description |

| 474 | Mode 6a | Ring deformation |

| 498 | Mode 6b | Ring deformation |

| 786 | Mode 17b | C-H bending |

| 828 | Mode 12 | In-plane ring deformation |

| 1046 | Mode 7b | C-H stretching |

| 1284 | Mode 20a | In-plane C-F ring stretching |

| 1574 | Mode 8a | C-H in-plane stretching |

This table is based on data from the vibronic emission spectrum of the 2,3-difluorobenzyl radical and provides an approximation of the vibrational modes for this compound. idpublications.org

These assignments are supported by ab initio calculations, which show good agreement with the observed values. idpublications.org The C-F stretching and ring deformation modes are particularly important in distinguishing this compound from its other isomers.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure and transitions within a molecule. For this compound, techniques such as vacuum ultraviolet (VUV) photoabsorption and laser-induced fluorescence (LIF) provide valuable data on excited electronic states.

Vacuum Ultraviolet (VUV) Photoabsorption Measurements

Vacuum ultraviolet (VUV) photoabsorption spectroscopy measures the absorption of light in the high-energy VUV region, providing information about electronic transitions to higher-energy excited states. While the VUV spectrum of this compound has not been specifically reported, studies on the closely related isomers, 2,4- and 2,6-difluorotoluene, offer significant insights into the expected spectral features. researchgate.net

These studies are typically conducted using synchrotron radiation as a light source to obtain high-resolution spectra. The VUV photoabsorption spectrum of a difluorotoluene molecule generally reveals several broad and sharp features corresponding to valence and Rydberg transitions. The absolute photoabsorption cross-sections can also be determined from these measurements. For the 2,4- and 2,6-isomers, the photoabsorption measurements were carried out in the 4.4-10.8 eV energy range. researchgate.net A similar experimental approach for this compound would be expected to reveal its unique electronic transition profile within this energy range.

Electronic Excitation Analysis (Valence and Rydberg Transitions)

The analysis of the VUV spectrum allows for the assignment of electronic excitations as either valence or Rydberg transitions.

Valence transitions involve the excitation of an electron from an occupied molecular orbital to an unoccupied molecular orbital within the valence shell. In aromatic systems like this compound, these often correspond to π → π* transitions.

Rydberg transitions involve the excitation of an electron to a high-principal-quantum-number atomic-like orbital, effectively orbiting the molecular ion core.

In the case of 2,4- and 2,6-difluorotoluene, ab initio calculations have been instrumental in assigning the observed spectral features to specific valence and Rydberg transitions. researchgate.net A similar theoretical approach for this compound would be necessary for a definitive assignment of its electronic spectrum. The analysis would involve correlating the calculated vertical excitation energies and oscillator strengths with the experimentally observed absorption bands. The presence of two fluorine atoms and a methyl group on the benzene ring influences the energies of the molecular orbitals, leading to shifts in the transition energies compared to unsubstituted toluene.

Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence Spectra

Laser-induced fluorescence (LIF) is a highly sensitive spectroscopic technique used to study the electronic structure of molecules. itrcweb.org In a typical LIF experiment, a tunable laser excites the molecule from its ground electronic state to a specific vibrational level of an excited electronic state. The subsequent fluorescence is then detected. By scanning the laser frequency, an excitation spectrum can be obtained, which maps the energy levels of the excited state.

Dispersed fluorescence (DF) spectroscopy, on the other hand, involves exciting the molecule at a fixed wavelength and dispersing the emitted fluorescence to analyze the vibrational structure of the ground electronic state.

For this compound, these techniques can provide detailed information about both the ground (S₀) and first excited singlet (S₁) states. Studies on the 2,3-difluorobenzyl radical, generated by corona discharge from this compound, have recorded the vibronic emission spectrum in the 19000–22000 cm⁻¹ region. idpublications.org The strongest band at 21338 cm⁻¹ was identified as the origin band of the D₁ → D₀ electronic transition. idpublications.org This provides a crucial reference point for the electronic energy levels of this species and, by extension, informs our understanding of the electronic properties of the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the methyl protons and the three aromatic protons. The methyl protons would appear as a singlet, likely with some small coupling to the fluorine atoms. The aromatic protons would exhibit a complex splitting pattern due to both homo- and heteronuclear (H-H and H-F) coupling. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons are significantly affected by the fluorine substituents. libretexts.org Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets or complex multiplets due to C-F coupling. libretexts.org

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly characteristic for fluorinated compounds due to the wide range of chemical shifts and the sensitivity of the ¹⁹F nucleus. huji.ac.il For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 3. These signals will be split into multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling). The chemical shifts are typically reported relative to a standard such as CFCl₃. colorado.edu

¹H NMR Chemical Shifts

The proton NMR spectrum of this compound reveals distinct signals for the aromatic protons and the methyl group protons. The chemical shifts, reported in parts per million (ppm) relative to a standard reference, are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the methyl group.

Detailed analysis of the ¹H NMR spectrum provides insights into the specific electronic environment of each proton. The protons on the aromatic ring exhibit complex splitting patterns due to spin-spin coupling with neighboring protons and fluorine atoms.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) |

| Aromatic H | Data not available in search results |

| Methyl (CH₃) | Data not available in search results |

Specific chemical shift values for the protons of this compound were not available in the provided search results.

¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are highly sensitive to the electronic environment. The presence of two fluorine atoms significantly influences the chemical shifts of the aromatic carbons to which they are attached, as well as the adjacent carbons.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Aromatic C | Data not available in search results |

| Methyl (CH₃) | Data not available in search results |

Specific chemical shift values for the carbons of this compound were not available in the provided search results.

Computational Chemistry and Theoretical Studies of 2,3 Difluorotoluene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2,3-difluorotoluene and mapping the distribution of electrons within the molecule.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two prominent quantum mechanical methods used to study molecules like this compound. wikipedia.orgnih.gov DFT methods, such as the widely used B3LYP functional, are known for their balance of computational cost and accuracy in predicting molecular properties. researchgate.netscience.gov MP2, a post-Hartree-Fock method, offers a higher level of theory by incorporating electron correlation effects, which are crucial for accurate energy calculations. wikipedia.orgq-chem.com

Calculations for similar molecules, such as various difluorotoluene isomers and related substituted benzenes, have demonstrated the utility of these methods. For instance, geometries of methylated DNA base pairs, including those with difluorotoluene, have been optimized using hybrid DFT, with single-point energy calculations at the MP2 level to achieve more rigorous energy values. researchgate.net Ab initio calculations at the MP2 level have been employed to investigate the very low torsional barriers in molecules like 2,6- and 3,5-difluorotoluene (B38592). rsc.org Theoretical studies on fluorotoluenes have also utilized the MP2 method to calculate molecular geometries and vibrational frequencies, showing good agreement with experimental data. researchgate.net

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. numberanalytics.com The selection of an appropriate basis set is a critical step in any computational study. numberanalytics.com

Commonly used basis sets range from minimal sets like STO-3G to more flexible split-valence sets such as the Pople-style 6-31G* and 6-311++G** basis sets. fiveable.meuba.ar For higher accuracy, correlation-consistent basis sets like cc-pVDZ and cc-pVTZ are often employed. fiveable.me The addition of polarization functions (e.g., 'd' and 'p' functions, denoted by * or (d,p)) and diffuse functions (denoted by + or ++) is crucial for accurately describing chemical bonding and non-covalent interactions. fiveable.meehu.eus

Optimization strategies involve systematically varying the molecular geometry to find the lowest energy structure. This process is typically performed using analytical gradients of the energy with respect to atomic coordinates. montana.edu For complex molecules, it is important to explore the potential energy surface to identify all stable conformers.

The choice of basis set can significantly impact the calculated results. For example, studies on ionic liquids have highlighted the importance of diffuse functions for the accurate prediction of energetics with DFT functionals. rsc.org In the study of 2,4-difluorophenol, the B3LYP method with the 6-311G(d,p) basis set was found to be effective in reproducing experimental vibrational wavenumbers. researchgate.net

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For this compound, the primary conformational flexibility arises from the rotation of the methyl group.

The interaction between the methyl group and the adjacent fluorine atoms influences the conformational preferences. A full 360° rotation around the C-C bond connecting the methyl group to the benzene (B151609) ring would reveal staggered and eclipsed conformers. libretexts.org Generally, staggered conformers are more stable than eclipsed ones due to reduced steric hindrance. libretexts.org

In related molecules like 2,3-difluorobenzaldehyde (B42452), two planar conformers, syn and anti, have been identified, with the anti-conformer being more stable. acs.org The energy difference between conformers can be estimated through computational methods. For instance, in difluorobenzaldehydes, the energy differences between anti and syn conformations have been calculated at the DLPNO−CCSD(T)/def2-TZVP level of theory. acs.org For this compound, the relative orientation of the methyl hydrogens with respect to the fluorine atoms will determine the most stable conformation. The planarity of the aromatic ring is generally maintained, with minor deviations.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is also a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

Theoretical calculations can predict the vibrational frequencies (wavenumbers) of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. These calculations are typically performed at the same level of theory used for geometry optimization.

The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. The complete assignment of vibrational modes can be achieved through Total Energy Distribution (TED) analysis, which describes the contribution of each internal coordinate (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net

For example, in the study of 4-ethoxy-2,3-difluoro benzamide, vibrational wavenumbers were calculated using the B3LYP method with different basis sets, and the results showed good agreement with experimental IR and Raman spectra. nih.gov Similarly, for 2,4-difluorophenol, the B3LYP/6-311G(d,p) level of theory was successful in reproducing experimental wavenumbers. researchgate.net

Table 1: Calculated Vibrational Wavenumbers for a Related Molecule (2,4-difluorophenol) This table is illustrative of the type of data obtained from such calculations.

| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | IR Intensity (km/mol) |

| 1 | A' | 3634 | 65.4 |

| 2 | A' | 3098 | 10.2 |

| 3 | A' | 1618 | 25.7 |

| 4 | A' | 1521 | 110.3 |

| 5 | A'' | 954 | 1.2 |

| 6 | A'' | 832 | 18.5 |

| Data is hypothetical and for illustrative purposes, based on findings for similar molecules. researchgate.net |

Microwave spectroscopy experiments can determine the rotational constants (A, B, and C) of a molecule, which are related to its moments of inertia. Theoretical calculations can predict these rotational constants from the optimized molecular geometry. researchgate.net

For molecules with internal rotation, such as the methyl group in this compound, the rotational transitions in the microwave spectrum can be split into multiple components. Analysis of these splittings allows for the determination of the barrier to internal rotation. uva.es

Theoretical calculations can predict the potential energy barrier for this internal rotation. d-nb.info For instance, in the case of 2,6- and 3,5-difluorotoluene, the methyl group torsional barriers were determined from the analysis of jet-cooled rotational spectra and compared with ab initio calculations. rsc.org The potential barrier is often modeled by a potential function, and for a methyl group adjacent to two different substituents, it can have contributions from both three-fold (V3) and six-fold (V6) terms. However, for symmetrically substituted toluenes like 2,6- and 3,5-difluorotoluene, a pure six-fold symmetry (V6) potential is expected. rsc.org For this compound, a three-fold potential is anticipated. uva.es

Table 2: Predicted Rotational and Torsional Parameters for Difluorotoluene Isomers This table presents examples of parameters that can be obtained from theoretical calculations.

| Molecule | Parameter | Calculated Value |

| 2,6-Difluorotoluene (B1296929) | V₆ (kJ mol⁻¹) | 0.14872(24) |

| 3,5-Difluorotoluene | V₆ (kJ mol⁻¹) | 0.0856(10) |

| 2-Chloro-4-fluorotoluene | V₃ (cm⁻¹) | 391.5 (B3LYP) |

| 2-Chloro-4-fluorotoluene | V₃ (cm⁻¹) | 481.1 (MP2) |

| Data sourced from studies on related difluorotoluene isomers. rsc.orguva.es |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. In conjugated compounds, the HOMO-LUMO separation is influenced by intermolecular charge transfer from electron-donating to electron-accepting groups through the π-conjugated system. researchgate.net The energy gap can be calculated using computational methods like Density Functional Theory (DFT). researchgate.netscience.gov For instance, the HOMO-LUMO energy gaps for various compounds can be determined, and these values are indicative of the potential for charge transfer interactions. researchgate.netresearchgate.net A lower HOMO-LUMO energy gap is often associated with higher first and second hyperpolarizability values, which are important for nonlinear optical properties. researchgate.net

The process of charge transfer between a donor and an acceptor is fundamental in many chemical and physical processes. The relative alignment of the HOMO and LUMO levels of the donor and acceptor, respectively, governs the efficiency of this transfer. osti.gov Even for molecules that are not typically considered strong donors or acceptors, intermolecular interactions can induce shifts in the HOMO and LUMO energy levels, thereby affecting the charge transfer process. osti.gov The energy gap between a locally excited state and a charge-transfer state can significantly influence phenomena like organic long-persistence luminescence. nih.gov

Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Compounds This table provides example data for illustrative purposes and does not represent actual calculated values for this compound without specific computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Toluene (B28343) | -8.9 | -0.2 | 8.7 |

| Fluorobenzene | -9.2 | -0.4 | 8.8 |

| 1,2-Difluorobenzene | -9.5 | -0.6 | 8.9 |

Mechanistic Insights from Computational Studies

Computational methods are invaluable for elucidating reaction mechanisms, providing detailed information about the energetic and structural changes that occur during a chemical transformation.

A chemical reaction proceeds from reactants to products through one or more transition states, which are high-energy, transient species. mit.edu Identifying the structure and energy of these transition states is crucial for understanding the reaction mechanism. mit.eduumn.edu Computational techniques, such as those based on quantum chemistry, can calculate the structures of these fleeting states. mit.edu While methods like density functional theory (DFT) can be computationally intensive for this purpose, newer machine-learning-based approaches are being developed to predict transition state structures more rapidly. mit.eduims.ac.jp

For many reactions, multiple pathways may be possible. Computational studies can map out the potential energy surface, identifying the most favorable reaction pathways by locating the transition states and intermediates with the lowest activation energies. wolfram.comtrujilloresearchgroup.com For example, in elimination reactions, different mechanisms like E1, E2, and E1cB can be distinguished by analyzing the sequence of bond-breaking and bond-forming events and the nature of the transition states and intermediates involved. wolfram.com

The presence of fluorine atoms on an aromatic ring significantly influences its reactivity and the regioselectivity of its reactions. numberanalytics.com Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. numberanalytics.com This deactivation can direct incoming electrophiles to specific positions.

In cross-coupling reactions, the electronic effects of fluorine substituents are critical. For instance, in Suzuki-Miyaura reactions, the electron-withdrawing nature of fluorine can polarize the carbon-bromine bond, facilitating the oxidative addition step with a palladium catalyst. Computational methods like DFT can be used to predict the regioselectivity of electrophilic substitution reactions by calculating charge distributions and Fukui indices, which identify the most reactive sites in a molecule. These calculations can show, for example, that fluorine atoms reduce the electron density at adjacent carbons, thereby directing electrophiles to other positions.

The rotation of the methyl group in toluene and its derivatives is a classic example of a large-amplitude motion that can be studied in detail using high-resolution spectroscopy and computational chemistry. mdpi.com The barrier to internal rotation is sensitive to the substitution pattern on the aromatic ring. researchgate.net

For difluorotoluenes, the position of the fluorine atoms determines the symmetry of the potential hindering the methyl group's rotation. For instance, 2,6- and 3,5-difluorotoluene exhibit a six-fold (V6) potential barrier, which is typically very low. d-nb.info In contrast, this compound has a three-fold (V3) barrier. researchgate.net Experimental studies using Fourier-transform microwave (FT-MW) spectroscopy on jet-cooled samples can precisely determine these rotational barriers from the observed tunneling splittings in the rotational transitions. d-nb.inforesearchgate.net For this compound, the V3 potential barrier has been experimentally determined to be 2518.70(15) J/mol. researchgate.net

Computational methods, such as ab initio calculations at the MP2 level and DFT calculations using functionals like B3LYP, can provide theoretical values for these barriers. researchgate.netpublish.csiro.au However, accurately reproducing very low barriers, such as the V6 barriers in 2,6- and 3,5-difluorotoluene, can be challenging for some computational methods. d-nb.info Studies have also investigated the coupling between methyl torsion and other low-frequency vibrations, suggesting that such interactions are widespread in substituted toluenes. publish.csiro.au

Table 2: Experimental and Calculated Barriers to Methyl Internal Rotation for Difluorotoluene Isomers

| Compound | Barrier Type | Experimental Barrier (kJ/mol) | Computational Method | Calculated Barrier (kJ/mol) | Reference |

|---|---|---|---|---|---|

| This compound | V3 | 2.51870(15) | - | - | researchgate.net |

| 2,6-Difluorotoluene | V6 | 0.14872(24) | MP2 | Not well reproduced | d-nb.info |

| 3,5-Difluorotoluene | V6 | 0.0856(10) | MP2 | Not well reproduced | d-nb.info |

| 2,4-Difluorotoluene (B1202308) | V3 | 2.80144(82) | - | - | researchgate.net |

Intermolecular Interactions

Intermolecular interactions are crucial in determining the properties of molecules in the condensed phase, including their crystal packing and biological activity. mdpi.comnih.gov The presence of fluorine atoms in a molecule like this compound introduces the possibility of specific non-covalent interactions.

Fluorine-mediated weak intermolecular interactions have been a subject of considerable interest and debate. rsc.org These can include C–F···H–C hydrogen bonds and C–F···F–C interactions. rsc.org The halogen atoms in a molecule can participate in halogen bonding, which can influence the molecule's reactivity and binding affinity. Theoretical charge density analysis can be used to characterize these weak interactions. rsc.org Topological analysis of the electron density can reveal the nature of these interactions, often showing them to be of a closed-shell type. rsc.org Furthermore, the analysis of the electrostatic potential can demonstrate the attractive nature of interactions like C–F···F–C. rsc.org The study of these interactions is vital for understanding crystal engineering and for the rational design of functional materials. mdpi.comrsc.org

Hydrogen Bonding in Fluorinated Systems

The capacity of organofluorine compounds to act as hydrogen bond acceptors is a topic of significant debate and research. While fluorine is the most electronegative element, the C-F bond is generally considered a poor hydrogen bond acceptor. Computational studies have been instrumental in dissecting these interactions.

A significant body of research has focused on 2,4-difluorotoluene as a nonpolar isostere (shape mimic) of the DNA base thymine (B56734). nih.govrsc.org The central question has been whether it can form hydrogen bonds with adenine (B156593). Quantum mechanical calculations using methods like DFT (B3LYP) and Møller-Plesset perturbation theory (MP2) were performed on the adenine-difluorotoluene (A:F) pair. researchgate.netacs.org These studies concluded that in the gas phase, the A:F pair is predicted to spontaneously dissociate, unlike the stable hydrogen-bonded adenine-thymine (A:T) pair. researchgate.netacs.org The calculated Gibbs free energies showed an unfavorable interaction for the A:F pair. researchgate.net

| Interaction Pair | Method | Interaction Energy (ΔE, kcal/mol) | Gibbs Free Energy (ΔG, 1 atm, kcal/mol) |

| Adenine:Thymine (A:T) | B3LYP/6-31G | -12.9 | -1.4 |

| Adenine:Difluorotoluene (A:F) | B3LYP/6-31G | -4.7 | +7.0 |

Table 1: Comparison of calculated gas-phase interaction and free energies for Adenine paired with Thymine versus 2,4-Difluorotoluene. Data sourced from Sherer et al. (2001). researchgate.net

While the above data pertains to the 2,4-isomer, related experimental work has shown that the specific geometry of the fluorine substituents is critical. Studies on the this compound isomer (23L) demonstrated that it loses the ability to pair stably opposite adenine in a DNA duplex. nih.gov This suggests that the shape and electronic complementarity of the 2,3-isomer is significantly different and less favorable for the types of interactions seen with the 2,4-isomer, reinforcing the idea that it is an even weaker participant in hydrogen bonding interactions within such biological systems. nih.gov

Halogen Bonding Analysis

Halogen bonding is a noncovalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). nih.gov This phenomenon is explained by the presence of a region of positive electrostatic potential, known as a "σ-hole," located on the halogen atom along the axis of its covalent bond (R-X). unimi.it The strength of this interaction typically follows the trend I > Br > Cl >> F, making fluorine the weakest halogen bond donor. nih.govunimi.it

There are no specific computational studies focused solely on the halogen bonding of this compound in the reviewed literature. However, the principles of halogen bonding can be applied. For this compound, the fluorine atoms possess σ-holes, but due to fluorine's high electronegativity and low polarizability, these are generally small and less positive than those on heavier halogens, resulting in very weak halogen bonds. unimi.it

Computational methods, particularly DFT, are essential for analyzing these interactions. unimi.it Such calculations can predict:

Electrostatic Potential (ESP): To visualize the σ-hole on the fluorine atoms and predict the directionality of the interaction. unimi.it

Binding Energies: To quantify the strength of the halogen bond between this compound and a potential halogen bond acceptor. umich.edu

Geometric Parameters: To determine the optimal distance and angle of the C-F···B interaction (where B is the halogen bond acceptor), which is characteristically linear (approaching 180°). unimi.it

For a molecule like 2,6-dibromo-3,5-difluorotoluene (B1447424), computational studies suggest that the halogen atoms significantly influence the molecule's electronic properties and can participate in halogen bonding, affecting reactivity and binding affinity. A similar, albeit much weaker, role would be expected for the fluorine atoms in this compound.

Research Applications of 2,3 Difluorotoluene and Its Derivatives

Pharmaceutical and Agrochemical Development

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal and agricultural chemistry to enhance the biological activity, metabolic stability, and bioavailability of active compounds. chemimpex.comchemimpex.com 2,3-Difluorotoluene serves as a key starting material for introducing the 2,3-difluorophenyl moiety into larger, more complex molecules, thereby influencing their therapeutic or pesticidal properties. chemimpex.com

This compound is not typically an active ingredient itself but is a crucial intermediate in the multi-step synthesis of various pharmaceuticals. chemimpex.comguidechem.comguidechem.com It is transformed into more complex building blocks that are then incorporated into the final API. The synthesis of these key intermediates often begins with the modification of this compound's methyl group or by reactions on the aromatic ring.

Key synthetic routes include the photohalogenation (chlorination or bromination) of this compound to produce 2,3-difluorobenzyl halide, or its oxidation to yield 2,3-difluorobenzaldehyde (B42452). guidechem.comgoogle.com These primary intermediates are pivotal for creating a variety of APIs, particularly those for treating inflammatory conditions. chemimpex.com

| Intermediate | Synthesis from this compound | Application Area | Source |

|---|---|---|---|

| 2,3-Difluorobenzyl halide (chloride/bromide) | Photohalogenation of the methyl group. guidechem.comgoogle.com | Precursor for 2,3-Difluorophenylacetic acid. guidechem.comgoogle.com | guidechem.comgoogle.com |

| 2,3-Difluorobenzaldehyde | Oxidation of the methyl group. guidechem.com | Intermediate for medicines, pesticides, and liquid crystal materials. guidechem.comgoogle.com | guidechem.comgoogle.com |

| 2,3-Difluorophenylacetic acid | Carbonylation of 2,3-difluorobenzyl halide. guidechem.comgoogle.com | Key intermediate for pharmaceuticals (especially anti-inflammatory), agrochemicals, and liquid crystals. chemimpex.comsigmaaldrich.comgoogle.com | chemimpex.comguidechem.comgoogle.comsigmaaldrich.comgoogle.com |

In drug discovery, the process of identifying and optimizing new therapeutic candidates, this compound derivatives play an important role. chemimpex.com The introduction of the difluorophenyl group can significantly alter a molecule's properties in beneficial ways. The fluorine atoms can enhance binding affinity to biological targets, improve metabolic stability by blocking sites susceptible to enzymatic degradation, and increase lipophilicity, which can aid in cell membrane permeability. chemimpex.comchemimpex.com

Researchers utilize building blocks derived from this compound to synthesize libraries of new compounds for screening. chemimpex.com For example, 2,3-Difluorophenylglycine, an amino acid derivative that can be synthesized from 2,3-difluorobenzaldehyde, is used to study protein-ligand interactions, which is fundamental to designing new drugs. ontosight.ai

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical development. This compound is a precursor for intermediates used to create effective and selective herbicides and pesticides. chemimpex.comguidechem.com Intermediates such as 2,3-difluorobenzaldehyde and 2,3-difluorophenylacetic acid are explicitly mentioned for their role in synthesizing agrochemicals. chemimpex.comguidechem.com The fluorine atoms in the final active compounds can contribute to their enhanced stability in the environment and their potency against target pests or weeds. chemimpex.com

The development of new anti-cancer agents is a significant area of research where derivatives of this compound are being explored. While it is not a direct precursor to a currently marketed anti-cancer drug, its derivatives are investigated for potential therapeutic applications. For instance, compounds structurally similar to 2,3-Difluorophenylglycine have been investigated as potential anticancer agents. ontosight.ai

Furthermore, research has focused on derivatives such as 6-Bromo-2,3-difluorotoluene, which is synthesized from this compound. These brominated derivatives serve as versatile building blocks for more complex molecules targeting cancer pathways.

| Derivative | Research Finding | Potential Application | Source |

|---|---|---|---|

| Derivatives of 6-Bromo-2,3-difluorotoluene | Studies have demonstrated that molecules synthesized from this intermediate exhibit inhibitory effects on enzymes involved in metabolic pathways associated with cancer progression. | Development of new anti-cancer agents. |

Advanced Materials Science

The unique electronic properties and stability conferred by the fluorine atoms make this compound and its derivatives valuable in the field of materials science. chemimpex.com They are used in the creation of specialized polymers, coatings, and other advanced materials.

This compound is used in the formulation of advanced polymers and coatings that exhibit improved thermal stability and chemical resistance. chemimpex.com The strong carbon-fluorine bond contributes to the durability of these materials.

A key application is in the synthesis of functional fluoropolymer materials and, notably, liquid crystal materials. guidechem.comgoogle.com The intermediate 2,3-difluorobenzaldehyde is a building block for high-performance liquid crystals. guidechem.comguidechem.com The fluorine atoms are advantageous in liquid crystal structures because their small size prevents steric hindrance, allowing for the necessary ordered arrangement of molecules. guidechem.comgoogle.com At the same time, the high electronegativity of fluorine ensures the molecule maintains a dipole moment, a critical property for the function of thin-film transistor (TFT) liquid crystal displays. guidechem.comgoogle.com

Formulation of Polymers and Coatings with Enhanced Properties

Improved Thermal Stability and Chemical Resistance

The introduction of fluorine atoms into organic compounds is a well-established strategy for enhancing thermal stability and chemical resistance. Fluorinated polymers and materials often exhibit superior performance in harsh environments due to the high strength of the carbon-fluorine bond. While direct studies on the thermal stability imparted specifically by the this compound moiety are not extensively detailed in the provided results, the general principles of fluorine chemistry suggest that its incorporation would contribute to these properties. For instance, fluorinated polymers are known for their resistance to chemical and thermal attack. google.com The stability of fluorinated compounds is a key reason for their use in materials science. purdue.edu

Precursor for Functional Materials (e.g., liquid crystals, organic semiconductors)

A significant application of this compound and its derivatives is in the synthesis of functional materials, particularly liquid crystals and organic semiconductors. The unique electronic properties and molecular geometry resulting from the difluoro-substitution pattern can influence the self-assembly and charge-transport characteristics of these materials.

Liquid crystalline materials are crucial for display technologies and other optoelectronic devices. The design of novel liquid crystalline compounds often involves the use of specifically substituted aromatic cores to control properties like phase behavior and alignment. For example, the development of a smectic E (SmE) liquid crystalline material, 2-decyl-7-phenyl- orgsyn.orgbenzothieno[3,2-b] orgsyn.orgbenzothiophene (Ph-BTBT-10), has led to the production of uniform and thermally durable polycrystalline thin films for field-effect transistors (FETs). nih.gov While this example doesn't directly use this compound, it highlights the importance of substituted aromatic compounds in creating advanced functional materials. The directed self-assembly of discotic liquid crystals is another area where precursor design is critical for achieving desired alignments and properties in the resulting crystalline state. uchicago.edu

In the realm of organic semiconductors, which are essential for applications like organic field-effect transistors (OFETs), the molecular structure of the semiconductor dictates its performance. uchicago.edu The use of fluorinated building blocks can influence the electronic energy levels and intermolecular interactions, which are key to efficient charge transport.

Development of Fluorinated Intermediates for Innovative Materials

This compound serves as a key starting material for the synthesis of more complex fluorinated intermediates. These intermediates are then used to build innovative materials with tailored properties. The development of fluorinated synthons is a major area of research in fluoroorganic chemistry, with applications in materials science and medicinal chemistry. purdue.edu For instance, derivatives like 4-(bromomethyl)-1,2-difluorobenzene, also known as α-bromo-3,4-difluorotoluene, are commercially available and used as intermediates in the synthesis of more complex molecules. nih.gov The creation of novel fluorinated compounds often relies on the availability of such versatile building blocks. google.com

Organic Synthesis and Chemical Manufacturing

In the broader context of organic synthesis, this compound is a valuable and versatile building block. Its reactivity and structural features allow for its incorporation into a wide array of complex molecules.

Building Block for Complex Aromatic Compounds

Aromatic compounds are fundamental in organic chemistry, serving as the basis for numerous pharmaceuticals, agrochemicals, and materials. openaccessjournals.com this compound, as a substituted aromatic compound, is an important starting point for the synthesis of more elaborate aromatic structures. openaccessjournals.com Its methyl group and fluorine atoms provide multiple sites for further functionalization, enabling chemists to construct complex molecular architectures. The presence of the fluorine atoms can also influence the regioselectivity of subsequent reactions on the aromatic ring, providing a level of control in the synthetic pathway.

Synthesis of Other Fluorinated Compounds

One of the most direct applications of this compound is as a precursor for other fluorinated molecules. The field of fluoro-organic chemistry is continually developing new methods for the selective introduction of fluorine into molecules. purdue.edu Starting with a pre-fluorinated compound like this compound can be a more efficient strategy than attempting to introduce fluorine atoms at a later stage of a complex synthesis. For example, the synthesis of 2,2-difluoro-1,3-diketone derivatives can be achieved through the direct fluorination of 1,3-diketones. beilstein-journals.org Similarly, various methods exist for the synthesis of difluoroalkanes from different starting materials. organic-chemistry.org The availability of this compound provides a ready source of the difluorotoluene scaffold for the creation of new fluorinated compounds with potentially useful properties.

Environmental Studies

The introduction of fluorine atoms into organic molecules significantly alters their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in various industries, but it also raises questions about their environmental impact. This compound is utilized in research to better understand the environmental behavior of this class of chemicals. chemimpex.comchemimpex.com

This compound serves as a model compound in studies aimed at assessing the environmental footprint of fluorinated aromatic hydrocarbons. chemimpex.comchemimpex.com The stability of the carbon-fluorine bond can make these compounds persistent in the environment. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic to aquatic life with long-lasting effects. nih.gov This highlights the importance of studying its environmental behavior to develop strategies for mitigating potential harm and to inform the design of safer, more sustainable chemical alternatives. chemimpex.com Research in this area involves evaluating the ecotoxicity and persistence of such compounds to establish environmental quality standards and regulations. The use of this compound in these assessments helps in calibrating analytical instruments and ensuring the accuracy of measurements in environmental monitoring programs. chemimpex.com

A key area of environmental research is the microbial degradation of fluorinated compounds, as it represents a primary mechanism for their removal from the environment. The enzyme toluene (B28343) dioxygenase, found in certain bacteria like Pseudomonas species, is known to initiate the degradation of aromatic compounds. nih.govnih.govresearchgate.net This enzyme system catalyzes the incorporation of two oxygen atoms into the aromatic ring, forming a cis-dihydrodiol. researchgate.net

Studies have shown that toluene dioxygenase can facilitate the defluorination of various fluoroaromatic compounds. nih.gov For instance, research on Pseudomonas sp. strain T-12 demonstrated that it could transform several 3-fluoro-substituted benzenes into their corresponding 2,3-catechols, which involves the elimination of the fluorine substituent as an inorganic fluoride (B91410) ion. nih.gov The efficiency of this defluorination can be influenced by the nature of other substituents on the benzene (B151609) ring. nih.gov

While direct studies on this compound are limited in the provided search results, the findings on structurally similar compounds suggest that it is a likely substrate for such enzymatic processes. The toluene dioxygenase from Pseudomonas putida F1 has been shown to be active against a range of fluorinated aromatics. nih.gov The initial oxidation of the aromatic ring is a critical step that can destabilize the C-F bond and lead to subsequent defluorination and degradation.

| Microorganism | Enzyme System | Substrate(s) | Key Finding | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain T-12 | Toluene-2,3-dioxygenase | 3-Fluoro-substituted benzenes (e.g., 3-fluorotoluene, 3-fluoroanisole) | Transformation to 2,3-catechols with elimination of the fluorine substituent. | nih.gov |

| Pseudomonas putida F1 | Toluene dioxygenase | Various fluorinated aromatic compounds (e.g., 2,2-difluoro-1,3-benzodioxole) | Demonstrated significant rates of defluorination, confirming the enzyme's capacity to act on C-F bonds. | nih.gov |

| Pseudomonas putida F39/D | Toluene dioxygenase | 4-Fluorobenzotrifluoride | Transformation into 4-fluorobenzotrifluoride-2,3-dihydrodiol, indicating initial oxidation without immediate defluorination of the -CF3 group. | nih.gov |

The environmental fate of this compound is largely governed by its persistence and potential for degradation. Its classification as toxic to aquatic life with long-lasting effects suggests it can persist in aquatic environments. nih.gov Safety and handling guidelines consistently recommend preventing the chemical from entering drains, soil, and waterways, underscoring its potential for environmental contamination. aksci.comfishersci.com